1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrazinone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine or piperidine rings .
Scientific Research Applications
1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Shares a similar piperidine and pyrazinone core but differs in the attached functional groups.
3-(4-((1-(4-bromo-3-substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Contains a piperidine ring and is used in similar pharmacological studies.
Uniqueness
1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1-methyl-3-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazin-2-one |
InChI |
InChI=1S/C16H20N4O2/c1-19-10-8-18-15(16(19)21)20-9-2-3-13(11-20)12-22-14-4-6-17-7-5-14/h4-8,10,13H,2-3,9,11-12H2,1H3 |
InChI Key |
GQCBIRKNKCZODU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)COC3=CC=NC=C3 |
Origin of Product |
United States |
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